4-Hydroxynonenal (4-HNE), also known as 4-hydroxy-2E-nonenal, is a small, α,β-unsaturated hydroxyalkenal produced during lipid peroxidation in cells []. Lipid peroxidation is a process where free radicals attack fatty acids in cell membranes, leading to their breakdown. 4-HNE is the primary α,β-unsaturated hydroxyalkenal formed in this process []. It is a colorless oil with a low boiling point []. Due to its reactive nature, 4-HNE is a significant molecule in scientific research on oxidative stress and related diseases [].
4-HNE has a nine-carbon chain with a terminal aldehyde group (C=O), a hydroxyl group (OH) on the fourth carbon, and a double bond between the second and third carbons (C=C) []. This structure makes 4-HNE highly reactive. The double bond allows it to undergo various addition reactions, while the aldehyde group can form covalent bonds with protein side chains []. The hydroxyl group contributes to its water solubility [].
4-HNE is involved in various chemical reactions due to its reactive functional groups. Here are some key reactions:
PUFA + O2 --> 4-HNE + other products
4-HNE can react with protein side chains, particularly cysteine, histidine, and lysine, forming stable adducts. This modifies protein structure and function [].
Cells have defense mechanisms to eliminate 4-HNE. Enzymes like glutathione S-transferases can conjugate 4-HNE with glutathione for excretion [].
4-HNE plays a complex role in biological systems. Here are some key aspects of its mechanism of action:
While 4-HNE can have detrimental effects, it may also play a role in cell signaling and stress response at low concentrations [].